![molecular formula C12H20O2 B13197305 2',2'-Dimethyl-3-oxaspiro[bicyclo[5.1.0]octane-4,3'-oxolane]](/img/structure/B13197305.png)
2',2'-Dimethyl-3-oxaspiro[bicyclo[5.1.0]octane-4,3'-oxolane]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’,2’-Dimethyl-3-oxaspiro[bicyclo[510]octane-4,3’-oxolane] is a complex organic compound with the molecular formula C12H20O2 It is characterized by its unique spirocyclic structure, which includes a bicyclo[510]octane core fused with an oxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,2’-Dimethyl-3-oxaspiro[bicyclo[5.1.0]octane-4,3’-oxolane] typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the iodocyclization of cyclohexane-containing alkenyl alcohols with molecular iodine in acetonitrile . This reaction forms the spirocyclic structure through the formation of new carbon-oxygen bonds.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2’,2’-Dimethyl-3-oxaspiro[bicyclo[5.1.0]octane-4,3’-oxolane] can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxolane ring to a more saturated form.
Substitution: The spirocyclic structure allows for substitution reactions at specific positions, leading to the formation of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include molecular iodine for iodocyclization, hydrogen gas for reduction, and oxidizing agents such as potassium permanganate for oxidation. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce more saturated spirocyclic compounds.
Scientific Research Applications
2’,2’-Dimethyl-3-oxaspiro[bicyclo[5.1.0]octane-4,3’-oxolane] has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying spirocyclic chemistry.
Biology: Its unique structure makes it a candidate for studying biological interactions and potential bioactivity.
Medicine: Research into its potential medicinal properties, such as its use as a scaffold for drug development, is ongoing.
Industry: It may be used in the development of new materials with specific properties, such as polymers or resins.
Mechanism of Action
The mechanism by which 2’,2’-Dimethyl-3-oxaspiro[bicyclo[5.1.0]octane-4,3’-oxolane] exerts its effects depends on its specific application. In chemical reactions, its spirocyclic structure provides stability and reactivity at specific positions, allowing for targeted transformations. In biological systems, its interactions with molecular targets and pathways are subjects of ongoing research, with potential implications for drug development and bioactivity.
Comparison with Similar Compounds
Similar Compounds
2-Oxabicyclo[2.2.2]octane: This compound is a bioisostere of the phenyl ring and has been studied for its improved physicochemical properties.
Bicyclo[1.1.1]pentane: Known for its short bridgehead carbon distance, it is used as a bioisostere in drug discovery.
Uniqueness
2’,2’-Dimethyl-3-oxaspiro[bicyclo[510]octane-4,3’-oxolane] stands out due to its spirocyclic structure, which provides unique reactivity and stability
Properties
Molecular Formula |
C12H20O2 |
|---|---|
Molecular Weight |
196.29 g/mol |
IUPAC Name |
2',2'-dimethylspiro[3-oxabicyclo[5.1.0]octane-4,3'-oxolane] |
InChI |
InChI=1S/C12H20O2/c1-11(2)12(5-6-13-11)4-3-9-7-10(9)8-14-12/h9-10H,3-8H2,1-2H3 |
InChI Key |
LOGSGUAJSGXUPC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2(CCC3CC3CO2)CCO1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


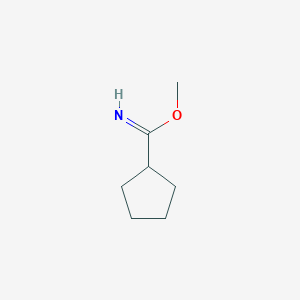
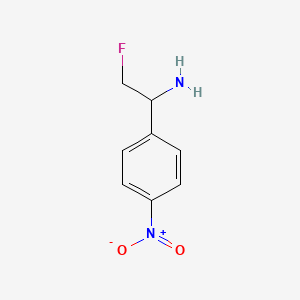

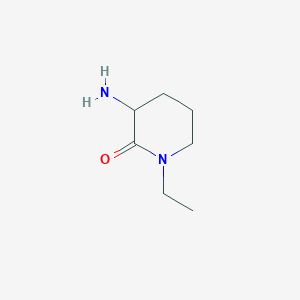
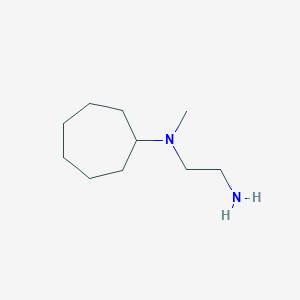

![4-Methyl-1-oxaspiro[2.4]heptane-2-carbonitrile](/img/structure/B13197265.png)
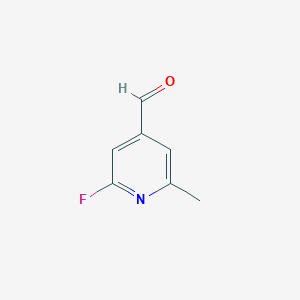
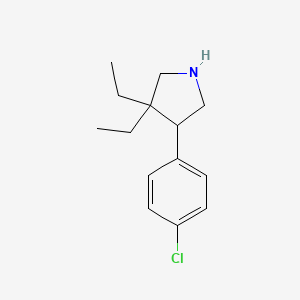
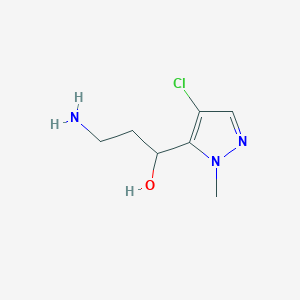
![3-(Propan-2-yl)-7-oxaspiro[5.6]dodec-9-ene](/img/structure/B13197282.png)
![Methyl 2,6-dimethyl-1-oxaspiro[2.6]nonane-2-carboxylate](/img/structure/B13197283.png)
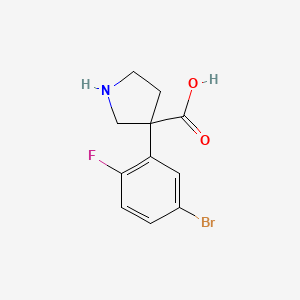
![[4-(Propan-2-yl)cyclohexyl]methanesulfonyl chloride](/img/structure/B13197307.png)
